molecular formula C4H7NaO3S B2542868 Tetrahydrofuran-3-sulfinic acid sodium salt CAS No. 1622013-59-5

Tetrahydrofuran-3-sulfinic acid sodium salt

Cat. No. B2542868
CAS RN: 1622013-59-5
M. Wt: 158.15
InChI Key: IHAPRSZBTHYXPY-UHFFFAOYSA-M
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Description

Tetrahydrofuran-3-sulfinic acid sodium salt is a chemical compound with the molecular formula C4H7NaO3S. It is related to sulfinic acids, which are oxoacids of sulfur with the structure RSO(OH) . These compounds are often used as precursors for the free sulfinic acids .


Synthesis Analysis

Sulfinic acids are often prepared in situ by acidification of the corresponding sulfinate salts, which are typically more robust than the acid . These salts are generated by reduction of sulfonyl chlorides . An alternative route is the reaction of Grignard reagents with sulfur dioxide .


Molecular Structure Analysis

The molecular weight of Tetrahydrofuran-3-sulfinic acid sodium salt is 158.15. The structure of sulfinic acids and their salts is pyramidal .


Chemical Reactions Analysis

Sulfinate salts have versatile reactivity and are used as building blocks for the construction of various sulfur-containing organic molecules . They can be used to introduce the -SO2- moiety into a variety of different sulfonyl-group-containing molecules, such as sulfones, sulfonamides, or sulfonyl fluorides .


Physical And Chemical Properties Analysis

Tetrahydrofuran-3-sulfinic acid sodium salt is a white crystalline powder. Generally, sulfinate salts are colorless, odorless, non-corrosive solids . Most sulfinates are hygroscopic and exist in their hydrated forms .

Scientific Research Applications

Synthesis of Organosulfur Compounds

Sodium sulfinates, including Sodium tetrahydrofuran-3-sulfinate, are powerful building blocks for the synthesis of organosulfur compounds . They have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .

S–S, N–S, and C–S Bond-Forming Reactions

Sodium sulfinates are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Synthesis of Thiosulfonates

Sodium sulfinates have been used in the synthesis of thiosulfonates . These compounds have various applications in organic synthesis and medicinal chemistry.

Synthesis of Sulfonamides

Sodium sulfinates have been used in the synthesis of sulfonamides . Sulfonamides are a class of compounds with a wide range of applications, including the development of pharmaceuticals.

Synthesis of Sulfides

Sodium sulfinates have been used in the synthesis of sulfides . Sulfides are important in various fields, including pharmaceuticals, agrochemicals, and materials science.

Synthesis of Sulfones

Sodium sulfinates have been used in the synthesis of various types of sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones . Sulfones are used in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation . This is a significant achievement in the field of synthetic chemistry.

Photoredox Catalytic Transformations and Electrochemical Synthesis

Sodium sulfinates have been used in photoredox catalytic transformations and electrochemical synthesis . These are promising areas of research with potential applications in various fields.

Mechanism of Action

Sulfinate salts are often used as precursors for the free sulfinic acids, which can be liberated by a simple acidification process . They have received wide attention among organic chemists in recent years due to their stability and versatile reactivity .

Safety and Hazards

While specific safety data for Tetrahydrofuran-3-sulfinic acid sodium salt is not available, it’s important to handle all chemical compounds with care. Sulfinic acid salts are generally bench-stable and can be stored for prolonged time without decomposition .

Future Directions

Sulfinate salts have attracted considerable attention due to their versatile reactivity . They have emerged as highly useful building blocks for the construction of all kinds of sulfonyl-group-containing molecules . The most promising site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis of sodium sulfinates are also demonstrated .

properties

IUPAC Name

sodium;oxolane-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAPRSZBTHYXPY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tetrahydrofuran-3-sulfinate

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